6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
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Overview
Description
6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide (NaOMe) at 150–160°C, refluxing with triethyl orthoformate (HC(OEt)3) and xylene, or heating with phosphorus oxychloride (POCl3) are common methods .
Chemical Reactions Analysis
6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu).
Scientific Research Applications
6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as tankyrase and stearoyl CoA desaturase, which play crucial roles in cellular processes . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-F][1,2,4]triazine: This compound is the parent moiety of antiviral drugs like remdesivir.
3-Nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine: Known for its good detonation performance and moderate thermal stability.
The uniqueness of this compound lies in its specific biological activities and its potential as a scaffold for drug discovery .
Properties
IUPAC Name |
6-nitro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-5-1-4(10(12)13)2-9(5)8-3-7-6/h1-3H,(H,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQNAREAXFWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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